N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18Cl2FN3O3S2 and its molecular weight is 514.41. The purity is usually 95%.
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Scientific Research Applications
Potential Drug Candidates for Alzheimer’s Disease
Research has focused on synthesizing new heterocyclic derivatives to evaluate drug candidates for Alzheimer’s disease. For instance, a series of N-substituted derivatives was synthesized to assess their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. These studies aim to identify compounds with potential therapeutic effects against Alzheimer's disease by inhibiting AChE activity, suggesting a promising avenue for the development of new treatments (Rehman et al., 2018).
Molecular Interaction Studies with CB1 Cannabinoid Receptor
Another area of research involves understanding the molecular interactions of similar compounds with the CB1 cannabinoid receptor. Studies have employed molecular orbital methods and conformational analysis to explore how these compounds bind to the receptor, providing insights into the design of selective antagonists for the CB1 receptor. This research is crucial for developing drugs that can modulate the endocannabinoid system without the psychoactive effects associated with cannabinoid receptor activation (Shim et al., 2002).
PET Radiotracer Studies for CB1 Cannabinoid Receptors
Furthermore, studies have been conducted to synthesize radiolabeled compounds for PET imaging, aiming to investigate the distribution and density of CB1 cannabinoid receptors in the brain. Such research facilitates the non-invasive exploration of the endocannabinoid system in vivo, contributing to our understanding of its role in various neurological conditions and the potential for targeted therapies (Katoch-Rouse et al., 2003).
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O3S2/c22-17-6-1-14(11-18(17)23)19-12-31-21(25-19)26-20(28)13-7-9-27(10-8-13)32(29,30)16-4-2-15(24)3-5-16/h1-6,11-13H,7-10H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOONSFBMPYDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.